Bis(2,4,6-tri-tert-butylphenyl)ditellane
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Overview
Description
Bis(2,4,6-tri-tert-butylphenyl)ditellane is an organotellurium compound characterized by the presence of two tellurium atoms bonded to 2,4,6-tri-tert-butylphenyl groups. This compound is notable for its unique structural and electronic properties, which make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4,6-tri-tert-butylphenyl)ditellane typically involves the reaction of 2,4,6-tri-tert-butylphenyl lithium with tellurium tetrachloride. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through recrystallization techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive tellurium compounds.
Chemical Reactions Analysis
Types of Reactions
Bis(2,4,6-tri-tert-butylphenyl)ditellane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert the ditellane to lower oxidation state tellurium compounds.
Substitution: The phenyl groups can undergo substitution reactions, where the tert-butyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields tellurium oxides, while reduction can produce tellurium hydrides or elemental tellurium .
Scientific Research Applications
Bis(2,4,6-tri-tert-butylphenyl)ditellane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of tellurium-based drugs.
Industry: Utilized in materials science for the development of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of Bis(2,4,6-tri-tert-butylphenyl)ditellane involves its interaction with molecular targets through its tellurium atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various chemical reactions. The pathways involved often include electron transfer processes and the formation of tellurium-centered radicals .
Comparison with Similar Compounds
Similar Compounds
Tris(2,4-di-tert-butylphenyl) phosphite: Another organophosphorus compound with similar steric hindrance due to tert-butyl groups.
1,6-Bis(2,4,6-tri-tert-butylphenyl)-1,6-dibora-2,5-diaza-hexa-1,5-diine: Contains similar bulky phenyl groups and is used in different chemical applications.
Uniqueness
Bis(2,4,6-tri-tert-butylphenyl)ditellane is unique due to the presence of tellurium atoms, which impart distinct electronic properties and reactivity compared to other similar compounds. The steric hindrance provided by the tert-butyl groups also influences its reactivity and stability, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
99354-18-4 |
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Molecular Formula |
C36H58Te2 |
Molecular Weight |
746.0 g/mol |
IUPAC Name |
1,3,5-tritert-butyl-2-[(2,4,6-tritert-butylphenyl)ditellanyl]benzene |
InChI |
InChI=1S/C36H58Te2/c1-31(2,3)23-19-25(33(7,8)9)29(26(20-23)34(10,11)12)37-38-30-27(35(13,14)15)21-24(32(4,5)6)22-28(30)36(16,17)18/h19-22H,1-18H3 |
InChI Key |
NSXBCAHIZUFTCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[Te][Te]C2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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